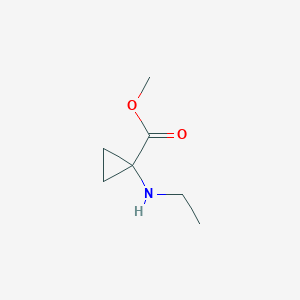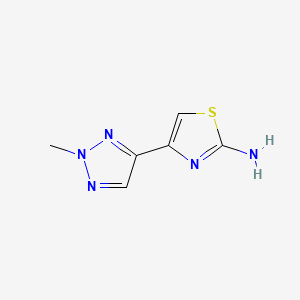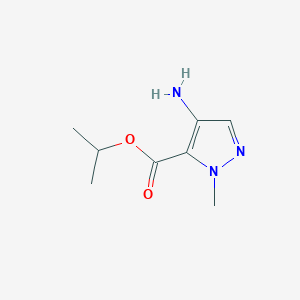
4-Methylhex-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of hexynoic acid, characterized by the presence of a methyl group at the fourth carbon and a triple bond between the second and third carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 4-methyl-2-pentyne with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the alkylation and carboxylation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Acid chlorides and alcohols are often used to form esters, while amines can be used to form amides.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
4-Methylhex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with alkyne functionalities.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-Methylhex-2-ynoic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may inhibit enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The presence of the triple bond and carboxyl group allows it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts.
類似化合物との比較
4-Methylhex-2-ynoic acid can be compared to other alkynoic acids, such as 2-Hexynoic acid and 3-Methylpent-2-ynoic acid. These compounds share similar structural features but differ in the position of the triple bond and the presence of substituents. The unique positioning of the methyl group in this compound gives it distinct reactivity and properties, making it valuable for specific applications where other alkynoic acids may not be suitable.
List of Similar Compounds
- 2-Hexynoic acid
- 3-Methylpent-2-ynoic acid
- 5-Methylhex-2-ynoic acid
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9) |
InChIキー |
LNPJWHMAAGDLIG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)









![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)
